2-(Piperazin-1-yl)thiazole
Overview
Description
2-(Piperazin-1-yl)thiazole is a compound with the molecular formula C7H11N3S . It has a molecular weight of 169.25 g/mol . The compound is also known by several synonyms, including 1-Thiazol-2-yl-piperazine and 1-(1,3-thiazol-2-yl)piperazine .
Molecular Structure Analysis
The IUPAC name for 2-(Piperazin-1-yl)thiazole is 2-piperazin-1-yl-1,3-thiazole . The InChI code is 1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Physical And Chemical Properties Analysis
2-(Piperazin-1-yl)thiazole has a molecular weight of 169.25 g/mol . It has a topological polar surface area of 56.4 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass are 169.06736854 g/mol .Scientific Research Applications
Antimicrobial Activity
“2-(Piperazin-1-yl)thiazole” has been studied for its potential as an antimicrobial agent. A novel compound synthesized from this molecule, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits significant antimicrobial activity. It has been tested against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The compound is absorbed by more than 50% of microbial cells within 30 minutes and disrupts the cells without disintegrating the bacterial membrane. One of the mechanisms of its antimicrobial action is the inhibition of DNA gyrase, an enzyme crucial for DNA replication .
Anticancer Potential
Piperazine heterocycles, which include “2-(Piperazin-1-yl)thiazole”, have shown promise as potential anticancer agents. Specific compounds derived from this class have demonstrated potent cytotoxicity against cancer cell lines, such as MCF-7, indicating the potential for development into therapeutic agents .
Enzyme Inhibition
The compound has been involved in molecular docking studies to predict mechanisms of antimicrobial and antifungal activity. For instance, it has been effective against enzymes like MurB in Escherichia coli and CYP51 and dihydrofolate reductase in Candida albicans, which are essential for the survival of these microorganisms .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)thiazole, also known as 1-Thiazol-2-yl-piperazine, is DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antimicrobial agents .
Mode of Action
2-(Piperazin-1-yl)thiazole interacts with its target by inhibiting the activity of DNA gyrase . This inhibition disrupts the supercoiling process essential for DNA replication and transcription in bacteria, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, it prevents the unwinding of DNA strands, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
This suggests a rapid absorption and distribution within the bacterial cell .
Result of Action
The result of 2-(Piperazin-1-yl)thiazole’s action is the disruption of bacterial cell function, leading to cell death . Specifically, it causes hollowed-out bacterial cytoplasms, indicating significant cellular disruption . There is no disintegration of the bacterial membrane .
properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWIVTXNKRNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195101 | |
Record name | 1-(Thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)thiazole | |
CAS RN |
42270-37-1 | |
Record name | 1-(2-Thiazolyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42270-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Thiazol-2-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042270371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiazol-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Piperazin-1-yl)thiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNH3UA8XDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2-(Piperazin-1-yl)thiazole scaffold, as exemplified in the study by [], interact with FAAH and what are the downstream effects of this interaction?
A1: The research paper [] focuses on the development of a novel PET radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1), which incorporates the 2-(Piperazin-1-yl)thiazole moiety. While the paper doesn't delve into the specific binding interactions of the scaffold with FAAH, it highlights that compound 1 demonstrates a high binding affinity for FAAH with an IC50 of 3.3 nM []. This suggests that the 2-(Piperazin-1-yl)thiazole scaffold likely contributes significantly to the binding affinity of the radiotracer to FAAH.
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